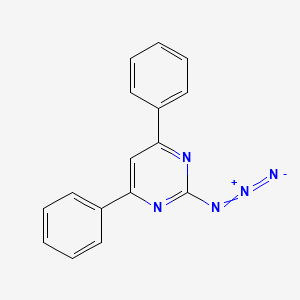

2-Azido-4,6-diphenylpyrimidine

Description

Historical Context and Significance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. nih.govnih.gov Its derivatives are found in a vast array of biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. nih.gov The historical significance of pyrimidines dates back to the 19th century, with systematic studies beginning in the 1880s. researchgate.net Over the decades, the development of synthetic methodologies for pyrimidine derivatives has been a major focus of research, leading to their use in a wide range of applications, from pharmaceuticals to materials science. researchgate.netnih.govmdpi.com In chemical synthesis, the pyrimidine scaffold serves as a versatile precursor for the construction of more complex heterocyclic systems and as a key component in the design of functional molecules. nih.gov

The Azide (B81097) Functionality: A Versatile Synthon in Contemporary Organic Chemistry

The azide group (-N₃) is a highly energetic and reactive functional group that has become an invaluable tool in modern organic synthesis. capes.gov.br Organic azides are key participants in a variety of powerful transformations, most notably the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govnih.gov These reactions are prized for their high efficiency, selectivity, and biocompatibility. The azide group can serve as a precursor to amines, nitrenes, and a range of nitrogen-containing heterocycles, making it a versatile synthon for introducing nitrogen into organic molecules. capes.gov.br

Overview of 2-Azido-4,6-diphenylpyrimidine within Heterocyclic and Azide Chemistry Research

This compound, with the CAS number 88236-11-7 and molecular formula C₁₆H₁₁N₅, integrates the structural features of both pyrimidines and organic azides. lookchem.com Its position within heterocyclic and azide chemistry research lies at the intersection of these two fields. Research into azidopyrimidines often explores the interplay between the electron-deficient nature of the pyrimidine ring and the unique reactivity of the azide group. A significant aspect of the chemistry of 2-azidopyrimidines is the potential for azide-tetrazole tautomerism, an equilibrium between the azide form and a fused tetrazole ring system. nih.govlookchem.comnsc.ru This tautomerism is influenced by factors such as substituents and the solvent environment. nsc.ru

Structure

3D Structure

Properties

CAS No. |

88236-11-7 |

|---|---|

Molecular Formula |

C16H11N5 |

Molecular Weight |

273.29 g/mol |

IUPAC Name |

2-azido-4,6-diphenylpyrimidine |

InChI |

InChI=1S/C16H11N5/c17-21-20-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H |

InChI Key |

UYAKHJKQYRWUAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N=[N+]=[N-])C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2 Azido 4,6 Diphenylpyrimidine

Azide (B81097) Group Transformations

Thermal and Photochemical Nitrene Generation and Subsequent Reactivity

The azide group of 2-Azido-4,6-diphenylpyrimidine can be converted into a highly reactive nitrene intermediate through both thermal and photochemical methods. scispace.comrsc.orgresearchgate.net This process involves the extrusion of a dinitrogen molecule, a common characteristic of organic azides. nih.govnih.gov The generated nitrene is a short-lived species that can undergo various subsequent reactions, including intramolecular cyclization and rearrangement. acs.org

The formation of nitrenes can proceed through either a singlet or a triplet state. scispace.com In thermal decompositions, both spin-allowed and spin-forbidden pathways are possible, leading to singlet and triplet nitrenes, respectively. scispace.comrsc.orgresearchgate.net Photochemical decomposition, on the other hand, primarily yields the singlet nitrene. scispace.com The reactivity of the resulting 2-pyrimidinylnitrene is complex. It can undergo ring-opening to form a diradicaloid species, which can be observed by techniques like ESR spectroscopy. acs.org This intermediate can then lead to the formation of various products, such as 1-cyanopyrazoles and ketenimines, particularly under flash vacuum thermolysis (FVT) conditions. acs.org

The general mechanism for nitrene generation from organic azides can be summarized as follows:

Thermal Generation: Heating the azide provides the energy needed to overcome the activation barrier for N₂ extrusion.

Photochemical Generation: Irradiation with UV light excites the azide molecule, leading to the cleavage of the N-N₂ bond. nih.gov

Once formed, the 2-(4,6-diphenylpyrimidinyl)nitrene can participate in a variety of transformations, making it a useful intermediate for the synthesis of other nitrogen-containing heterocyclic compounds. The specific reaction pathway is often influenced by the reaction conditions and the presence of other reagents.

[3+2] Dipolar Cycloaddition Reactions (Click Chemistry)

The azide functional group in this compound allows it to readily participate in [3+2] dipolar cycloaddition reactions, a cornerstone of "click chemistry". nih.govuchicago.edulibretexts.org These reactions are known for their high efficiency, selectivity, and biocompatibility. This makes this compound a useful building block for creating more complex molecules, including bioconjugates and materials with specific functions. nih.gov The most prominent examples of these reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used click reaction that involves the reaction of an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.govrsc.org This reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate (B8700270), or by using a copper(I) salt directly. beilstein-journals.orgorganic-chemistry.org

The CuAAC reaction offers several advantages, including mild reaction conditions, high yields, and exceptional regioselectivity, exclusively producing the 1,4-isomer. nih.gov This makes it a powerful tool for various applications, from organic synthesis to medicinal chemistry and materials science. rsc.org For instance, the resulting triazole ring can act as a stable linker to connect different molecular fragments. While specific applications of this compound in CuAAC are not extensively detailed in the provided search results, its azido (B1232118) group makes it a prime candidate for such reactions. The general applicability of CuAAC suggests that this compound could be readily coupled with a variety of terminal alkynes to generate a library of novel triazole-containing pyrimidine (B1678525) derivatives.

Table 1: Common Catalytic Systems for CuAAC

| Catalyst System | Description | Advantages |

|---|---|---|

| Cu(II) salt + Reducing Agent | Copper(II) sulfate (B86663) with sodium ascorbate is a common choice. The Cu(II) is reduced to the active Cu(I) species in situ. beilstein-journals.org | Tolerant to a wide range of functional groups and can be performed in aqueous media. beilstein-journals.org |

| Cu(I) salt | Direct use of a Cu(I) salt like CuI. beilstein-journals.orgorganic-chemistry.org | Can be faster but often requires an inert atmosphere and anhydrous solvents. beilstein-journals.org |

| CuI/DIPEA/HOAc | An acid-base jointly promoted system that enhances reaction efficiency. organic-chemistry.org | Highly efficient, reduces reaction times, and overcomes drawbacks of other systems. organic-chemistry.org |

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC, particularly for biological applications, as it proceeds without the need for a potentially toxic metal catalyst. nih.govmagtech.com.cn This reaction utilizes the ring strain of a cycloalkyne to drive the [3+2] cycloaddition with an azide. magtech.com.cn

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn Various cyclooctynes, such as dibenzocyclooctynes (DIBO), have been developed to have high reaction rates. nih.gov The reaction of this compound in a SPAAC reaction would involve its azide group reacting with a strained alkyne to form a triazole product. This methodology is particularly valuable for in vivo imaging and bioconjugation due to its bioorthogonal nature, meaning it does not interfere with biological processes. nih.gov

Table 2: Key Features of SPAAC

| Feature | Description |

|---|---|

| Catalyst-Free | The reaction is driven by the release of ring strain in the cycloalkyne, eliminating the need for a metal catalyst. magtech.com.cn |

| Bioorthogonality | SPAAC is highly biocompatible and can be performed in living cells and organisms without causing toxicity or side reactions. nih.gov |

| Reaction Kinetics | The reaction rate is dependent on the structure and strain of the cycloalkyne. magtech.com.cn |

| Applications | Widely used in chemical biology for labeling and imaging biomolecules, as well as in materials science for creating hydrogels. nih.gov |

Reductive Transformations of the Azido Group

The azido group of this compound can be readily reduced to the corresponding primary amine, 2-Amino-4,6-diphenylpyrimidine. This transformation is a fundamental reaction in organic synthesis, providing access to a key building block for a wide range of other compounds. iaea.orgmdpi.comresearchgate.net

Several reducing agents can be employed for this purpose. A common and chemoselective method is the use of hydrogen sulfide (B99878). nih.gov Other methods, such as catalytic hydrogenation or the use of phosphines like triphenylphosphine (B44618), are also effective. nih.gov The resulting 2-aminopyrimidine (B69317) derivative is a versatile intermediate. iaea.org For example, it can undergo N-alkylation to form secondary amines. researchgate.net The amino group can also be a precursor for the synthesis of various fused heterocyclic systems. mdpi.com

Azide-Tetrazole Tautomerism and Equilibrium Studies

An intriguing aspect of the chemistry of 2-azidopyrimidines, including this compound, is their existence in a tautomeric equilibrium with a fused tetrazole ring system. nih.govacs.org This equilibrium is a dynamic process where the linear azide form coexists with the cyclic tetrazolo[1,5-a]pyrimidine (B1219648) form. researchgate.netnih.gov

The position of this equilibrium is influenced by several factors, including the nature of the substituents on the pyrimidine ring, the polarity of the solvent, and the temperature. nih.govmdpi.com In the case of this compound, the presence of phenyl substituents has been found to accelerate the tautomeric transformations. researchgate.net In solution, particularly in polar solvents like DMSO, the tetrazole form can be the predominant species. researchgate.netmdpi.com For instance, studies on related 2-azidopyrimidines have shown that in DMSO-d6 solution, the equilibrium can significantly favor the tetrazole tautomer. researchgate.netresearchgate.net In contrast, in less polar solvents like chloroform, the azide form may be more prevalent. researchgate.netresearchgate.net

The equilibrium can be studied using various spectroscopic techniques, such as NMR spectroscopy. researchgate.netresearchgate.net By analyzing the spectra at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of the tautomeric interconversion. mdpi.comresearchgate.net In the solid state, 2-azidopyrimidines often exist as a single tautomer, which may be either the azide or the tetrazole form, as confirmed by X-ray diffraction analysis. researchgate.netrsc.org

Table 3: Factors Influencing Azide-Tetrazole Equilibrium

| Factor | Influence on Equilibrium |

|---|---|

| Substituents | Electron-withdrawing groups can favor the tetrazole form, while phenyl substituents can accelerate the interconversion. researchgate.netnih.gov |

| Solvent Polarity | Polar solvents tend to stabilize the more polar tetrazole tautomer, shifting the equilibrium towards it. researchgate.netmdpi.com |

| Temperature | Increasing the temperature generally shifts the equilibrium towards the azido form. mdpi.com |

| Physical State | In the solid state, the compound typically exists as a single tautomer. researchgate.netrsc.org |

Radical Reactions of Azidopyrimidines (e.g., Aminyl Radicals)

Organic azides are well-established precursors for generating highly reactive nitrogen-centered radicals. organic-chemistry.orgus.es In the case of azidopyrimidines, these reactions typically proceed through the formation of an aminyl radical intermediate upon extrusion of molecular nitrogen. This transformation can be initiated either thermally, photochemically, or through the use of radical initiators. researchgate.netresearchgate.net

The generation of aminyl radicals from organic azides can be achieved using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). us.esnih.gov The process involves the homolytic addition of a stannyl (B1234572) radical to the azide, leading to the loss of N₂ and formation of the aminyl radical. us.esnih.gov This intermediate is highly reactive and can undergo further transformations, including reduction to the corresponding amine in the presence of a suitable hydrogen donor like Bu₃SnH. nih.gov

Photolysis offers another powerful method for generating aminyl radicals from azides. mdpi.com Near UV irradiation can induce the cleavage of the azide bond, releasing N₂ and forming a transient nitrene, which can be considered to have significant aminyl radical character. researchgate.netnih.gov The subsequent fate of this reactive species is dependent on the reaction conditions. For instance, in anaerobic environments, photoreduction to an amine may be favored, while in the presence of oxygen, oxidation to a nitro compound can occur. nih.gov

Table 1: Conditions for Generating Aminyl Radicals from Organic Azides

| Precursor | Method | Reagents/Conditions | Intermediate | Potential Products | Reference(s) |

| Organic Azide | Radical Initiated | Bu₃SnH, AIBN, refluxing benzene (B151609) | Aminyl Radical | Amine (reduction) | us.esnih.gov |

| Azidopurine Ribonucleoside | Photolysis (Anaerobic) | aq. solution, UV irradiation | Aminyl Radical/Nitrene | Diaminopurine (reduction) | nih.gov |

| Azidopurine Ribonucleoside | Photolysis (Aerobic) | aq. solution, UV irradiation, O₂ | Aminyl Radical/Nitrene | Nitropurine (oxidation) | nih.gov |

Reactivity of the Pyrimidine Core in this compound

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is accentuated by the presence of two nitrogen atoms. bhu.ac.in This inherent electron deficiency makes the pyrimidine core susceptible to nucleophilic attack, particularly at the carbon positions (C2, C4, C6) that are alpha or gamma to the ring nitrogens. bhu.ac.inmdpi.com

In this compound, the reactivity is further influenced by the 2-azido group. A crucial aspect of 2-azidopyrimidines is their existence in a dynamic equilibrium with a fused tetrazole tautomer (tetrazolo[1,5-a]pyrimidine). nih.govresearchgate.netmdpi.com The position of this equilibrium is sensitive to factors like the solvent, temperature, and the electronic nature of other substituents on the pyrimidine ring. nih.govmdpi.com While 2-azido-4-chloro-6-phenylpyrimidine exists predominantly in the azide form in a DMSO-d6 solution (94:6 azide:tetrazole ratio), other substituted pyrimidines can favor the tetrazole form significantly. researchgate.net

The electron-withdrawing nature of the azido group (or the fused tetrazole) enhances the electrophilicity of the pyrimidine ring, making it more reactive towards nucleophiles. Nucleophilic aromatic substitution (SNAr) reactions typically occur at the C4 and C6 positions if they bear suitable leaving groups. In symmetrically substituted 4,6-dichloropyrimidines, reactions with nucleophiles proceed readily. mdpi.com In related fused 2,4-diazidopyrimidine (B14425024) systems, nucleophilic attack preferentially occurs at the C4 position. nih.govmdpi.com This regioselectivity is attributed to the C4 position being more reactive in pyrimidine systems with two identical leaving groups. nih.govmdpi.com

Reactions Involving Phenyl Substituents

The two phenyl rings at the C4 and C6 positions of the pyrimidine core can undergo electrophilic substitution reactions, typical for aromatic compounds. However, the electron-withdrawing character of the pyrimidine ring is expected to deactivate the attached phenyl groups towards electrophilic attack. Despite this deactivation, reactions such as nitration or halogenation can be carried out under sufficiently strong conditions.

For example, studies on related heterocyclic systems like pyridoacridines have shown that nitration can be successfully achieved using a mixture of nitric acid and sulfuric acid. nih.gov In these cases, substitution occurs on the peripheral phenyl or benzene rings. Similarly, bromination of activated quinoneimine systems has been accomplished using bromine in acetic acid. nih.gov For this compound, it is anticipated that electrophilic substitution would require forcing conditions and would likely occur at the meta positions of the phenyl rings, as the connection to the pyrimidine ring directs incoming electrophiles to this position.

Cascade and Tandem Reactions Utilizing this compound

The azide functionality is exceptionally useful in designing cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These processes offer a highly efficient route to complex molecular architectures from simple precursors.

One notable cascade reaction involving azides is the Staudinger-Meyer reaction, which leads to the synthesis of pyridines from 2-azido-2,4-dienoates. nih.gov This sequence involves an initial Staudinger reaction of the azide with triphenylphosphine, followed by a Wolff rearrangement, an aza-Wittig reaction, and a final electrocyclic ring-closure. nih.gov

Intramolecular cyclizations are another common tandem process involving azides. An azido group can react with another functional group within the same molecule, such as an isocyanide or a nitrile, to form new heterocyclic rings. nih.govnih.govresearchgate.net For instance, α-azido-ω-isocyanides can undergo intramolecular cyclization triggered by a catalytic amount of sodium azide to yield complex tricyclic cyanamides. nih.govnih.gov In the presence of excess azide, these can further react to form tetrazoles. nih.gov Another example is the intramolecular cyclization of 4-azido-5-ethoxycarbonyl-2-(2′-hydroxyphenyl)pyrimidine, which yields an isoxazolo[3,4-d]pyrimidine (B13110167) derivative. nsc.ru These examples highlight the potential of the azido group in this compound to participate in intramolecular reactions if a suitable reaction partner is introduced into one of the phenyl rings or at another position on the pyrimidine core.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structural integrity and constitution of 2-Azido-4,6-diphenylpyrimidine. While specific spectral data for this exact compound is not widely published, analysis of related structures allows for the prediction of its characteristic NMR signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different hydrogen environments in the molecule. The phenyl protons would typically appear as complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The single proton on the pyrimidine (B1678525) ring (at the C5 position) would likely resonate as a singlet, shifted downfield due to the influence of the surrounding nitrogen atoms and phenyl rings. For example, in related 4,6-diphenylpyrimidine (B189498) derivatives, this proton signal is often observed around 7.5-8.0 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The spectrum would be characterized by signals for the two types of carbons in the phenyl groups and the three distinct carbons of the pyrimidine ring. The carbon atom bonded to the azide (B81097) group (C2) is expected to have a unique chemical shift, typically in the range of 160-170 ppm, influenced by the electron-withdrawing nature of the azide. The phenyl carbons would resonate in the typical aromatic region of 125-140 ppm, while the pyrimidine carbons (C4, C5, C6) would also show characteristic shifts. In similar azido-heterocyclic systems, the carbon directly attached to the azido (B1232118) group shows significant downfield shifting. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C5-H | 7.5 - 8.0 (singlet) | 110 - 120 |

| Phenyl C-H (ortho, meta, para) | 7.0 - 8.5 (multiplets) | 125 - 135 |

| Pyrimidine C2 (C-N₃) | - | 160 - 170 |

| Pyrimidine C4/C6 (C-Ph) | - | 160 - 165 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is critical for identifying the key functional groups within this compound.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide (N₃) group. This peak is typically observed in the range of 2100-2160 cm⁻¹. researchcommons.org The presence of this intense band is a clear indicator of the azido functionality. Other expected vibrations include C=N and C=C stretching from the pyrimidine and phenyl rings (1400-1650 cm⁻¹), and C-H stretching from the aromatic rings (above 3000 cm⁻¹).

Raman Spectroscopy: In Raman spectroscopy, the symmetric stretching vibration (νₛ) of the azide group, which is often weak or forbidden in the IR spectrum, may be observed. Aromatic ring breathing modes are also typically strong in Raman spectra, providing a characteristic fingerprint for the diphenylpyrimidine core. The combination of IR and Raman spectra provides complementary information for a full vibrational analysis. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group/Vibration Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (N₃) Asymmetric Stretch | IR | 2100 - 2160 | Strong, Sharp |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak |

| Pyrimidine/Phenyl C=C and C=N Stretch | IR, Raman | 1400 - 1650 | Medium to Strong |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₆H₁₁N₅), the expected exact mass is 273.297 g/mol . lookchem.com

Under electron impact (EI) ionization, a primary and highly characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This process generates a highly reactive nitrene intermediate radical cation ([M-28]⁺·). researchgate.net This resulting ion (m/z 245) would be a prominent peak in the spectrum. Subsequent fragmentation of the diphenylpyrimidine ring system would lead to further daughter ions, likely involving the loss of HCN or phenyl groups, which is characteristic of pyrimidine-containing compounds. sapub.org High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 273 | [M]⁺· (Molecular Ion) | Ionization of parent molecule |

| 245 | [M - N₂]⁺· | Loss of molecular nitrogen from the azide group |

| 168 | [M - N₂ - C₆H₅]⁺ | Loss of a phenyl radical from the [M-N₂]⁺· ion |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported, analysis of related compounds like 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole allows for informed predictions. nih.gov

It is expected that the pyrimidine ring would be essentially planar. The two phenyl rings at positions 4 and 6 would be twisted out of the plane of the pyrimidine ring due to steric hindrance. The azido group is generally linear and would lie nearly coplanar with the pyrimidine ring to which it is attached. nih.gov Crystal packing would likely be dominated by van der Waals forces and potential π–π stacking interactions between the phenyl and pyrimidine rings of adjacent molecules. nih.gov

Table 4: Predicted Crystallographic Parameters for this compound Note: These are hypothetical values based on similar molecular structures.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Angles | C-N-N (azide) ≈ 115-120°, N-N-N (azide) ≈ 170-180° |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within the molecule. The extended conjugation provided by the diphenylpyrimidine system suggests that the compound will absorb in the UV region.

UV-Vis Spectroscopy: The spectrum is expected to show strong absorptions corresponding to π→π* transitions associated with the phenyl and pyrimidine rings. These are typically observed below 350 nm. The azide group itself has weak n→π* transitions, which may be masked by the more intense π→π* bands of the aromatic system.

Fluorescence Spectroscopy: Many diphenylpyrimidine derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption maximum, this compound may exhibit fluorescence. However, the azido group can sometimes act as a fluorescence quencher, potentially leading to low quantum yields. The emission wavelength would be sensitive to solvent polarity (solvatochromism) due to changes in the dipole moment of the molecule upon excitation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific for detecting species with unpaired electrons, making it invaluable for studying radical intermediates. nih.gov While this compound itself is a diamagnetic (non-radical) molecule and thus EPR-silent, it can be a precursor to a paramagnetic species.

Upon photolysis (UV irradiation) or thermolysis, aryl azides are known to extrude N₂ to form a highly reactive nitrene intermediate, which is a radical species (a diradical in its triplet state). researchgate.net The resulting 2-nitreno-4,6-diphenylpyrimidine radical could be trapped at low temperatures (e.g., in a frozen matrix at 77 K) and characterized by EPR spectroscopy. researchgate.net The EPR spectrum would be expected to show characteristic signals arising from the interaction of the unpaired electrons with the magnetic field and with nearby magnetic nuclei (like ¹⁴N), providing information about the electronic structure and geometry of the nitrene. researchgate.net

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. For derivatives of pyrimidine, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to determine various electronic properties. These calculations can predict the distribution of electron density, molecular electrostatic potential (MEP), and other reactivity descriptors.

The electronic structure of this compound is significantly influenced by the interplay of the pyrimidine core, the azido substituent, and the two phenyl rings. The nitrogen-rich pyrimidine ring and the azido group are electron-withdrawing, while the phenyl rings can act as electron-donating or -withdrawing groups depending on their conformation. DFT studies can quantify these electronic effects by calculating atomic charges and mapping the MEP. The MEP provides a visual representation of the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites susceptible to chemical attack.

While specific DFT data for this compound is not extensively documented in publicly available literature, studies on analogous compounds, such as other substituted pyrimidines, provide a framework for understanding its reactivity. For instance, in related systems, the pyrimidine nitrogen atoms and the terminal nitrogen of the azido group are typically regions of negative electrostatic potential, making them potential sites for protonation or coordination to metal ions. Conversely, the carbon atoms of the pyrimidine ring, particularly C4 and C6, are more electrophilic.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory is fundamental to understanding the chemical reactivity and electronic transitions within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are central to Frontier Molecular Orbital (FMO) theory. The energies of the HOMO and LUMO, as well as their spatial distribution, govern the molecule's ability to donate and accept electrons, respectively.

For this compound, the HOMO is expected to be localized primarily on the azido group and the phenyl rings, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyrimidine ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Computational studies on similar aromatic azides can provide insight into the expected FMO characteristics of this compound. The table below presents hypothetical HOMO and LUMO energies and the resulting energy gap, based on typical values for related compounds.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on general trends for similar aromatic azides. Actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the azide-tetrazole tautomerism, a common equilibrium in azido-substituted N-heterocycles. In this equilibrium, the open-chain azide form coexists with a fused-ring tetrazole form.

Theoretical calculations can be used to model the transition state of this tautomerization and to determine the activation energy barrier for the reaction. This provides insight into the kinetics of the process. Studies on analogous 2-azidopyrimidines have shown that the equilibrium can be influenced by solvent polarity and the electronic nature of other substituents on the pyrimidine ring.

For instance, in a study of 2-azido-4-(trifluoromethyl)-6-(4-chlorophenyl)pyrimidine, a structurally related compound, the azide form was found to be dominant in a nonpolar solvent like CDCl₃. researchgate.net However, in a polar solvent like DMSO-d₆, an equilibrium with the tetrazole form was observed, with the azide form still being the major component. researchgate.net This suggests that the azide tautomer of this compound is likely to be the more stable form, but the position of the equilibrium will be solvent-dependent.

Conformational Analysis and Steric Effects of Phenyl Substituents

Conformational analysis using computational methods can identify the most stable conformers and the energy barriers to rotation of the phenyl rings. The steric interactions between the ortho-hydrogens of the phenyl rings and the adjacent atoms on the pyrimidine ring can influence the planarity of the molecule. It is expected that the phenyl rings will be twisted out of the plane of the pyrimidine ring to minimize these steric clashes.

The conformation of the phenyl rings has a direct impact on the electronic properties of the molecule. A more planar conformation would allow for greater π-conjugation between the phenyl rings and the pyrimidine core, which would, in turn, affect the HOMO-LUMO gap and the electronic spectrum of the molecule.

Thermodynamic and Kinetic Parameter Determination for Tautomerism and Reactions

Computational chemistry allows for the determination of key thermodynamic and kinetic parameters that govern chemical reactions. For the azide-tetrazole tautomerism of this compound, these parameters can be calculated to predict the position of the equilibrium and the rate at which it is established.

A study on the tautomerism of 5-trifluoromethyltetrazolo[1,5-a]pyrimidine to 2-azido-4-trifluoromethylpyrimidine in DMSO-d₆ provided the following thermodynamic and kinetic parameters, which can serve as an illustrative example for the type of data that can be obtained for this compound. researchgate.net

| Parameter | Value |

| ΔH (kJ mol⁻¹) | 15–28 |

| ΔS (J mol⁻¹ K⁻¹) | 47–65 |

| Eₐ (kJ mol⁻¹) | 93–117 |

| log(A) | 15.1–18.9 |

Note: These values are for a related 2-azidopyrimidine (B1655621) derivative and serve as an example. researchgate.net

These parameters indicate that the tautomerization has a significant activation energy barrier and that the entropy change also plays a crucial role in the position of the equilibrium. Similar calculations for this compound would provide a quantitative understanding of its tautomeric behavior.

Conclusion

2-Azido-4,6-diphenylpyrimidine is a fascinating molecule that combines the rich chemical traditions of pyrimidine (B1678525) chemistry with the versatile reactivity of the azide (B81097) functional group. While specific experimental data for this compound is limited in the current literature, its synthetic pathways and chemical behavior can be largely predicted based on the well-established chemistry of its constituent parts. The potential for azide-tetrazole tautomerism, its reactivity as a precursor to nitrenes, and its participation in cycloaddition reactions make it a compound of interest for further research. Future studies on the detailed characterization and exploration of the reactivity of this compound could unveil new synthetic methodologies and potential applications in materials science and medicinal chemistry.

Applications of 2 Azido 4,6 Diphenylpyrimidine in Chemical Sciences and Material Research

Role as a Versatile Building Block in Complex Organic Synthesis

2-Azido-4,6-diphenylpyrimidine is a valuable scaffold in the construction of complex organic molecules. The azide (B81097) functional group is a key reactive handle that can be transformed into a variety of other functionalities, making it a linchpin in multistep synthetic sequences. Organic azides are known to participate in a wide array of useful organic reactions. nih.gov For instance, the azide can be reduced to a primary amine, which can then undergo further reactions such as acylation, alkylation, or Schiff base formation. nih.gov This versatility allows for the introduction of diverse substituents and the extension of the molecular framework.

Development of Advanced Materials via Click Chemistry Post-Functionalization

The azide group in this compound makes it an ideal candidate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. nih.govgoogle.com This reaction is highly efficient and proceeds under mild conditions, making it suitable for the post-functionalization of various materials.

Polymer and Dendrimer Functionalization

The principles of click chemistry are widely applied to modify the properties of polymers and dendrimers. Dendrimers are highly branched, well-defined macromolecules with a central core, repeating units, and terminal functional groups. nih.govnih.gov By incorporating this compound into a polymer or dendrimer structure, or by reacting it with an alkyne-functionalized polymer or dendrimer, researchers can introduce the diphenylpyrimidine moiety onto the macromolecule. diva-portal.orginstras.com This can impart new properties to the material, such as altered solubility, thermal stability, or photophysical characteristics. researchgate.net For example, the rigid, aromatic nature of the diphenylpyrimidine unit can enhance the thermal stability of the resulting polymer. The functionalization can be performed on the periphery of dendrimers or within the dendritic structure, allowing for precise control over the final architecture and properties of the material. diva-portal.orginstras.com

Surface Modification and Nanomaterial Integration

The "click" reaction's reliability and specificity make it an excellent tool for modifying surfaces and integrating molecules with nanomaterials. researchgate.net this compound can be "clicked" onto alkyne-functionalized surfaces, such as silicon wafers or gold nanoparticles, to create a well-defined molecular layer. This surface functionalization can alter the surface properties, such as hydrophobicity, and can be used to immobilize other molecules of interest. researchgate.net This approach is crucial for the development of sensors, biocompatible coatings, and electronic devices.

| Application Area | Functionalization Strategy | Potential Outcome |

| Polymers | "Clicking" this compound onto alkyne-modified polymer chains. | Enhanced thermal stability, altered solubility, introduction of specific functionalities. |

| Dendrimers | Attaching this compound to the periphery or core of dendrimers. | Creation of dendrimers with tailored properties for drug delivery or catalysis. |

| Surfaces | Immobilizing this compound on alkyne-functionalized surfaces. | Modified surface energy, creation of platforms for sensor development. |

| Nanomaterials | Covalently linking to alkyne-bearing nanoparticles via CuAAC. | Stable functionalization for applications in imaging and diagnostics. |

Precursors for Carbon-Based Nanostructures

While direct evidence for the use of this compound as a precursor for carbon-based nanostructures is still emerging, its nitrogen-rich and aromatic character suggests potential in this area. Pyrolysis of nitrogen-containing organic compounds is a known method for producing nitrogen-doped carbon materials, which have applications in catalysis, energy storage, and electronics. The high nitrogen content of the azido (B1232118) and pyrimidine (B1678525) groups, combined with the carbon framework from the phenyl rings, could make this compound a suitable precursor for creating such advanced materials.

Precursor for Novel Nitrogen-Containing Heterocycles

This compound is a valuable starting material for the synthesis of a variety of novel nitrogen-containing heterocyclic compounds. researchgate.netnih.gov The azide group can undergo intramolecular cyclization reactions, often triggered by heat or light, to form fused heterocyclic systems. For example, azides can react with adjacent functional groups on the pyrimidine ring or its substituents to create new ring systems.

One significant transformation is the azide-tetrazole equilibrium, where the 2-azido group can exist in equilibrium with a fused tetrazole ring. researchgate.net This equilibrium is influenced by factors such as solvent and temperature. The resulting tetrazolo[1,5-a]pyrimidine (B1219648) system is a distinct heterocyclic scaffold with its own unique chemical and biological properties. Furthermore, the azide can participate in cycloaddition reactions with various dipolarophiles, not just alkynes, to generate a wide range of five-membered heterocycles. nih.gov These transformations provide access to a diverse library of complex heterocyclic molecules that would be difficult to synthesize through other routes. nih.gov

Applications in Fluorescent Probes and Chemical Sensors (Chemical Design and Functionality)

The development of fluorescent probes and chemical sensors is a rapidly growing field, and molecules like this compound can serve as key components in their design. mdpi.commdpi.com The core principle behind many fluorescent probes is a change in fluorescence intensity or wavelength upon interaction with a specific analyte. nih.govnih.gov

The azide group in this compound can act as a fluorescence quencher. In its initial state, a molecule containing this group might exhibit low or no fluorescence. However, upon reaction of the azide with an analyte of interest, for instance, hydrogen sulfide (B99878) (H₂S), the azide is reduced to an amine. nih.govresearchgate.net This transformation can "turn on" the fluorescence of the molecule, providing a detectable signal. The design of such probes involves coupling the this compound moiety to a fluorophore. The diphenylpyrimidine scaffold itself can contribute to the photophysical properties of the resulting probe. nih.govnih.gov The rigid structure can enhance fluorescence quantum yields, and the phenyl groups can be further functionalized to tune the solubility and selectivity of the probe. researchgate.net

Supramolecular Chemistry and Self-Assembly (Chemical Principles)

While dedicated research into the supramolecular chemistry and self-assembly of this compound is not extensively documented in publicly available literature, its molecular structure provides a basis for discussing the fundamental principles that would govern its behavior in these contexts. The presence of the pyrimidine ring, phenyl substituents, and the azido functional group creates a platform for various non-covalent interactions that are the cornerstone of supramolecular chemistry.

The primary forces that could drive the self-assembly of this compound include π-stacking interactions between the aromatic phenyl and pyrimidine rings, as well as hydrogen bonding and dipole-dipole interactions. The electron-withdrawing nature of the pyrimidine ring can influence the electron density of the attached phenyl groups, potentially leading to favorable π-π stacking arrangements.

A significant aspect of the chemistry of azidopyrimidines is the potential for azide-tetrazole tautomerism. This is an equilibrium between the azido form and a fused tetrazole ring structure. science.govresearchgate.net The position of this equilibrium is sensitive to factors such as the solvent and the nature of other substituents on the pyrimidine ring. researchgate.net For instance, in a study on 2-azido-4-(trifluoromethyl)-6-(4-chlorophenyl)pyrimidine, only the azide isomer was observed in a CDCl₃ solution, while an equilibrium with the tetrazolo[1,5-a]pyrimidine tautomer was found in DMSO-d₆. researchgate.net This tautomerism can have profound implications for supramolecular assembly, as the two forms present different shapes and hydrogen bonding capabilities.

The azido group itself is a versatile functional group in supramolecular chemistry. It can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form larger, more complex supramolecular structures. rsc.orgacs.org While not strictly self-assembly, these reactions are often employed to build pre-organized components for subsequent self-assembly processes. Furthermore, aromatic polyazides are recognized for their potential in designing novel supramolecular systems. researchgate.net

The reactivity of the azido group in this compound has been demonstrated in its reaction with fullerene C60, which resulted in the formation of a fullereno[1,2-b]aziridine and an azahomo researchgate.netfullerene byproduct. researchgate.netresearchgate.netgrafiati.comacs.org This highlights the availability of the azido group for chemical transformations that could be utilized in the construction of supramolecular architectures.

The principles of non-covalent interactions involving aromatic rings are well-established and would apply to this compound. science.gov These interactions are crucial in the formation of ordered structures in both biological and synthetic systems. The interplay of these weak forces dictates the final, thermodynamically stable self-assembled structure.

Future Perspectives and Emerging Research Directions

Integration with Automated Synthesis and High-Throughput Methodologies

The synthesis of organic azides, including 2-Azido-4,6-diphenylpyrimidine, is increasingly benefiting from the integration of automated technologies. Automated synthesis platforms offer a route to safer and more reproducible production of organic azides by utilizing pre-packaged reagents, thereby minimizing direct handling of potentially explosive materials. nih.gov An automated and reproducible process for converting primary amines to organic azides has been developed, which can deliver the final product in high purity with minimal user intervention. nih.gov This approach is particularly relevant for generating libraries of azide-containing compounds for screening purposes.

High-throughput screening (HTS) techniques are pivotal in the pharmaceutical industry for rapidly assessing the biological activity of vast numbers of compounds. youtube.com These methods, which leverage robotics and automation, can be applied to libraries of pyrimidine (B1678525) derivatives to identify promising candidates for drug discovery. youtube.comnih.gov For instance, HTS was instrumental in identifying 2,4-diaminopyrimidine (B92962) derivatives as potent Janus kinase (JAK) inhibitors. nih.gov The combination of automated synthesis to create diverse pyrimidine libraries and subsequent HTS allows for the rapid exploration of structure-activity relationships. This synergy can accelerate the discovery of new applications for compounds like this compound by efficiently screening them against a wide array of biological targets. youtube.com The data generated from these large-scale screenings can provide a deeper understanding of the system and help in building models for quality control. youtube.com

Development of Novel Catalytic Systems for Enhanced Reactivity

Recent advancements in catalysis are paving the way for more efficient and selective synthesis of pyrimidine derivatives. Novel catalytic systems, such as iridium-pincer complexes, have been shown to effectively catalyze the multicomponent synthesis of highly substituted pyrimidines from alcohols and amidines. bohrium.comnih.govacs.org This method is noted for its regioselectivity and for proceeding via a sequence of condensation and dehydrogenation steps. bohrium.comnih.govacs.org Similarly, nickel(II)-NNS pincer-type complexes have been employed for the sustainable synthesis of pyrimidines through acceptorless dehydrogenative annulations of alcohols, malononitrile, and guanidine (B92328) or benzamidine (B55565) salts under environmentally friendly conditions. bohrium.com

These catalytic approaches offer significant advantages for enhancing the reactivity and efficiency of synthesizing complex pyrimidines. The development of such catalytic reactions, particularly those utilizing biomass-accessible alcohols, is a central theme in sustainable synthesis. nih.gov The application of these novel catalytic systems to the synthesis of this compound could lead to improved yields, reduced reaction times, and milder reaction conditions. Furthermore, the exploration of catalysts for reactions involving the azide (B81097) group itself, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), remains a fertile area of research for creating more complex and functionalized molecules derived from the parent compound. nih.gov

Exploration of Advanced Photophysical Properties and Their Chemical Exploitation

Aryl azides and pyrimidine derivatives are known to possess interesting photophysical and photochemical properties. The pyrimidine core is found in many fluorescent compounds used as dyes and pigments. researchgate.net The photochemistry of aryl azides involves the formation of highly reactive nitrene intermediates upon irradiation, which can undergo various reactions. researchgate.net The study of the photophysical properties of this compound, such as its absorption, excitation, and emission spectra, is a promising area for future research. The fluorescence properties of similar pyrimidine derivatives have been shown to be solvent-dependent, with Stokes shift increasing with solvent polarity, indicating stabilization of the excited state by the solvent. researchgate.netmdpi.com

The chemical exploitation of these properties could lead to novel applications. For example, the photo-induced generation of a nitrene from this compound could be harnessed for photoaffinity labeling to study biological systems. researchgate.net The fluorescence characteristics could be utilized in the development of chemical sensors. mdpi.com Research into the photophysical properties of related azido-functionalized materials, such as phthalocyanines, has shown that the introduction of an azide group can influence fluorescence quantum yields and lifetimes. nih.gov A deeper investigation into the photochemistry of hypervalent iodo-azide compounds has provided insights into the mechanisms of azide radical release and its subsequent reactivity, which could serve as a foundation for understanding and exploiting the photochemical behavior of this compound. chemrxiv.org

Sustainable Synthesis and Application Development within Green Chemistry Frameworks

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For pyrimidine derivatives, this includes the use of multicomponent reactions, environmentally benign solvents, and biodegradable catalysts. benthamdirect.comresearchgate.net Multicomponent reactions are particularly attractive as they allow for the synthesis of diverse products in a short time, generating less waste compared to traditional multi-step syntheses. bohrium.comnih.gov Novel green chemistry approaches, such as using natural extracts like citrus juice as a catalyst for the Biginelli reaction, have been reported for the synthesis of dihydropyrimidone derivatives. pjoes.com

Applying these green chemistry frameworks to the synthesis of this compound is a key future perspective. This could involve developing a one-pot, multicomponent reaction using readily available and non-toxic starting materials. researchgate.net For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols represents a sustainable pathway, as alcohols can be derived from biomass. bohrium.comnih.gov The goal is to develop processes that are not only efficient and economical but also minimize environmental impact by reducing waste and avoiding hazardous reagents. researchgate.net The development of sustainable applications for the compound would follow, ensuring that its entire lifecycle, from synthesis to end-use, aligns with the principles of green chemistry. benthamdirect.com

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azide substitution | Chloroacetyl chloride, pyridine | 85% | |

| Glycosylation | NIS, TMSOTf, 0°C | 70% | |

| Deprotection | Thiourea in ethanol/water | 90% |

Advanced: How can stereoselectivity in glycosylation reactions involving this compound be optimized?

Methodological Answer:

Stereocontrol is achieved via 1,2-cis glycosylation using 2-azido-4,6-O-benzylidene-2-deoxygalactopyranosyl diphenyl phosphates as donors. Key factors:

- Catalysts : N-Iodosuccinimide (NIS) and trimethylsilyl triflate (TMSOTf) at 0°C enhance α-selectivity by stabilizing oxocarbenium intermediates .

- Solvent effects : Non-polar solvents (e.g., tetrachloroethane) favor stereoselective pathways .

- Protecting groups : Benzylidene groups restrict conformational flexibility, directing nucleophilic attack to the desired face .

Basic: What spectroscopic techniques validate the structure of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Characteristic signals include δ 5.56 ppm (H-1, α-configuration) and 103.01 ppm (C-1) for galactopyranoside derivatives . Azide stretches appear at ~2100 cm⁻¹ in IR.

- LC-MS : Confirms molecular ions (e.g., m/z 438.2 [M+H]⁺ for acrylamide derivatives) .

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline intermediates .

Advanced: How can computational methods (e.g., DFT) predict reactivity of this compound in click chemistry?

Methodological Answer:

Density Functional Theory (DFT) calculates:

- Transition states : For azide-alkyne cycloadditions, assessing activation energies and regioselectivity.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyrimidine ring .

- Solvent models : COSMO-RS simulations predict solvation effects on reaction rates .

Basic: What safety protocols are critical when handling azide-containing pyrimidines?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (azides release toxic HN₃).

- Storage : Inert conditions (N₂ atmosphere) to prevent decomposition .

- Spill management : Neutralize with NaNO₂ or Ce(SO₄)₂ to mitigate explosion risks .

Advanced: How do structural modifications (e.g., fluorophenyl substitution) affect bioactivity?

Methodological Answer:

- SAR studies : Fluorine at the 4-position enhances binding to kinase targets (e.g., pyrido[3,2-d]pyrimidines show IC₅₀ < 100 nM) .

- Hydrogen bonding : Trifluoromethyl groups increase lipophilicity, improving blood-brain barrier penetration .

- In vitro assays : MTT or kinase inhibition assays quantify potency shifts with substituent changes .

Advanced: How should researchers address contradictions in reported synthetic yields or spectral data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.